molecular formula C17H10O B146267 11H-Benzo[a]fluoren-11-one CAS No. 479-79-8

11H-Benzo[a]fluoren-11-one

Cat. No. B146267
CAS RN: 479-79-8
M. Wt: 230.26 g/mol
InChI Key: RNICURKFVSAHLQ-UHFFFAOYSA-N
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Description

11H-Benzo[a]fluoren-11-one and its derivatives are a class of organic compounds that have been the subject of various synthetic methodologies due to their interesting chemical properties and potential applications. These compounds are characterized by a tetracyclic structure that includes a fluorenone core with additional benzene rings fused to it.

Synthesis Analysis

Several synthetic routes have been developed to construct the benzo[b]fluoren-11-one framework. A one-pot synthesis involving a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes followed by ring-opening and dehydration has been reported, which tolerates a wide range of functional groups and uses oxygen as a green oxidant . Another approach for synthesizing benzo[b]fluoren-11-ones involves a base-promoted, metal-free, open-flask process that proceeds via a tandem double-aldol condensation, allowing for the introduction of diverse substituents . Additionally, biradicals generated from benzoenyne-allenes have been utilized to synthesize 11H-benzo[b]fluoren-11-ols and related compounds through a sequence of cyclization and radical-radical coupling reactions .

Molecular Structure Analysis

The molecular structure of benzo[b]fluoren-11-one derivatives has been studied using X-ray crystallography. For example, the structure of 1,8-dimethylfluoren-9-one, a related compound, shows a nearly planar arrangement of the benzene rings with the carbonyl group slightly out of plane . This planarity is a common feature among fluorenone derivatives and influences their chemical behavior.

Chemical Reactions Analysis

Benzo[b]fluoren-11-ones undergo various chemical reactions that highlight their reactivity. For instance, Suzuki-Miyaura reactions have been performed on the bis(triflate) of 5,10-dihydroxy-11H-benzo[b]fluoren-11-one with excellent site-selectivity, leading to 5,10-diaryl derivatives . Furthermore, a three-component synthesis of 7-methyl-10-aryl-10H-5,8-dioxa-benzo[b]fluoren-9,11-diones has been achieved using a solid acid catalyst, demonstrating the versatility of these compounds in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]fluoren-11-ones are influenced by their molecular structure. The planarity of the molecule and the presence of the carbonyl group contribute to their photophysical properties. For example, the excited state intramolecular proton transfer (ESIPT) process has been studied in hydroxybenzofluorenone derivatives, revealing the impact of structural changes on their fluorescence behavior . Additionally, the synthesis of atropisomers of 1,2-bis[5-(11H-benzo[b]fluorenyl)]benzenes has shown that the orientation of the benzo[b]fluorenyl moieties can lead to different rotational barriers, affecting the compounds' stability and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways

    11H-Benzo[a]fluoren-11-one has been used in the development of new synthetic pathways. For instance, biradicals from benzoenyne-allenes have been applied in synthesizing 11H-benzo[b]fluoren-11-ols, 1H-cyclobut[a]indenes, and related compounds (Li, Zhang, Petersen, & Wang, 2001).

  • Photophysical Studies

    The compound has been studied for its photophysics, particularly in understanding the mechanisms of excited-state intramolecular proton transfer reactions (Piechowska & Angulo, 2019).

  • Suzuki-Miyaura Reactions

    It's used in Suzuki-Miyaura reactions involving bis(triflates) of 5,10-dihydroxy-11H-benzo[b]fluoren-11-one, highlighting its utility in site-selective organic synthesis (Salman, Hussain, Villinger, & Langer, 2010).

Applications in Material Science

  • Oxygenated Polycyclic Aromatic Hydrocarbons (OPAHs)

    This compound has been identified in studies of oxygenated polycyclic aromatic hydrocarbons, which are crucial for understanding environmental and atmospheric chemistry (Allen, Dookeran, Taghizadeh, Lafleur, Smith, & Sarofim, 1997).

  • Chiral Chemistry Applications

    The chemo-selective properties and enantiomerical kinetics of chiral 9-methoxy-11-(naphthalen-1-yl)-11H-benzo[a]fluorene demonstrate its relevance in chiral chemistry and material science (Teng, Liu, Li, Huang, Jiang, & Wang, 2013).

  • Theoretical Investigations

    Theoretical investigations of the excited state intramolecular proton transfer (ESIPT) mechanism for this compound have been conducted to better understand its photophysical properties (Zhang, Zhou, Zhang, Dai, Song, & Jiang, 2017).

Environmental and Health Applications

  • Atmospheric Particles Studies: The compound's presence in size-segregated atmospheric particles, as identified in urban aerosol studies, is significant for understanding environmental pollution and health impacts (Allen et al., 1997).

Safety And Hazards

When handling 11H-Benzo[a]fluoren-11-one, it is recommended to avoid contact with skin and eyes, prevent dispersion of dust, and use appropriate exhaust ventilation at places where dust or aerosol may be generated .

properties

IUPAC Name

benzo[a]fluoren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O/c18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICURKFVSAHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963964
Record name 11H-Benzo[a]fluoren-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11H-Benzo[a]fluoren-11-one

CAS RN

479-79-8, 76723-60-9, 116232-62-3
Record name 11H-Benzo(a)fluoren-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzofluorenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076723609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Benzo[a]fluoren-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzo[a]fluorenone
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Record name 11H-BENZO(A)FLUOREN-11-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
K Misaki, H Kawami, T Tanaka, H Handa… - … and Chemistry: An …, 2007 - Wiley Online Library
Polycyclic aromatic ketones (PAKs) and polycyclic aromatic quinones (PAQs) are oxygenated polycyclic aromatic hydrocarbons (PAHs), and reports about the aryl hydrocarbon receptor …
Number of citations: 62 setac.onlinelibrary.wiley.com
CD Gabbutt, BM Heron, CA Mars… - Molecular Crystals and …, 2005 - Taylor & Francis
Expedient syntheses of the 3-hydroxy- and 6-hydroxy- derivatives of 11H-benzo[a]fluoren-11-one, obtained via Suzuki-Miyaura couplings are described. Reactions of these phenols …
Number of citations: 2 www.tandfonline.com
JO Allen, NM Dookeran, K Taghizadeh… - Environmental …, 1997 - ACS Publications
Size-segregated atmospheric particles were collected in Boston, MA, using a micro-orifice impactor. The samples were analyzed for oxygenated polycyclic aromatic hydrocarbons (…
Number of citations: 212 pubs.acs.org
N Assadi, S Pogodin, I Agranat - 2011 - Wiley Online Library
An attempted synthesis of the angularly annelated 9‐(11′‐benzo[a]fluoren‐11′‐ylidene)‐9H‐fluorene (3) through a Peterson olefination reaction between (9H‐fluoren‐9‐yl)…
LE Harrington, JF Britten, M Casey… - European Journal of …, 2017 - Wiley Online Library
The protonation of 2,3,4,5‐tetraphenylcyclopentadienone (tetracyclone) yields 6,11‐diphenyl‐5H‐benzo[a]fluoren‐5‐one (17) and 2,3,4,5‐tetraphenylcyclopent‐2‐en‐1‐one (18) as the …
K Bekki, H Takigami, G Suzuki, N Tang… - Journal of Health …, 2009 - jstage.jst.go.jp
Several polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons (PAHs/NPAHs) such as benzo [a] pyrene and 1-nitropyrene are mutagens and/or carcinogens. …
Number of citations: 70 www.jstage.jst.go.jp
K Misaki, S Matsui, T Matsuda - Chemical research in toxicology, 2007 - ACS Publications
Oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs) such as polycyclic aromatic quinones and polycyclic aromatic ketones as well as polycyclic aromatic hydrocarbons (PAHs) …
Number of citations: 34 pubs.acs.org
N Assadi, S Pogodin, S Cohen, I Agranat - Structural Chemistry, 2013 - Springer
(E)-11H-Bisbenzo[a]fluorenylidene (E-6) was synthesized by Barton’s double extrusion diazo-thione coupling method from 11H-benzo[a]fluoren-11-thione (11) and 11-diazo-11H-benzo…
Number of citations: 12 link.springer.com
J Schnelle‐Kreis, W Welthagen… - Journal of …, 2005 - Wiley Online Library
Semivolatile organic compounds (SVOC) associated with ambient particles smaller than 2.5 μm (PM 2.5 ) were determined in the city of Augsburg, Germany. Daily samples were …
T Alsberg, M Strandell, R Westerholm… - Environment international, 1985 - Elsevier
Dichloromethane extracts of gasoline vehicle exhaust particulates were fractionated into five fractions according to polarity on a silica gel column. A moderately polar fraction showing …
Number of citations: 34 www.sciencedirect.com

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